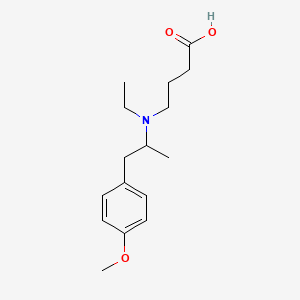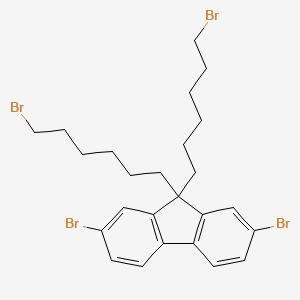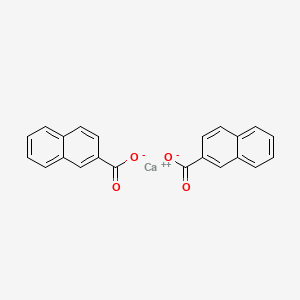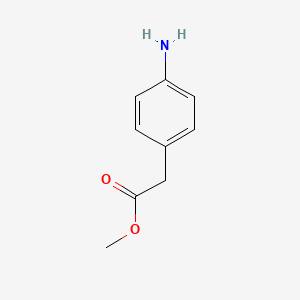
Mebeverine Acid
Übersicht
Beschreibung
Mebeverine acid is a derivative of mebeverine, a drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the muscles in and around the gut, providing relief from stomach pain, cramps, persistent diarrhea, and flatulence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mebeverine acid can be synthesized through various chemical reactions. One common method involves the esterification of 3,4-dimethoxybenzoic acid with 4-(ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino)butanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives like carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Mebeverin-Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird wegen seiner Auswirkungen auf zelluläre Prozesse und Muskelentspannung untersucht.
Medizin: Wird wegen seiner möglichen therapeutischen Wirkung bei der Behandlung von Magen-Darm-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Mebeverin-Säure übt ihre Wirkung aus, indem sie direkt auf die glatte Muskulatur des Magen-Darm-Trakts wirkt. Es wird angenommen, dass es durch mehrere Mechanismen wirkt, darunter:
Ionenkanalmodulation: Verringerung der Ionenkanalpermeabilitäten.
Noradrenalin-Wiederaufnahmehemmung: Hemmung der Wiederaufnahme von Noradrenalin.
Lokale Anästhesie: Bereitstellung einer lokalen Anästhesie auf die glatte Muskulatur.
Muskarinrezeptor-Interaktion: Schwache Interaktion mit Muskarinrezeptoren.
Ähnliche Verbindungen:
Papaverin: Ein weiteres Antispasmodikum, das zur Behandlung von Spasmen der glatten Muskulatur eingesetzt wird.
Verapamil: Ein Kalziumkanalblocker mit ähnlichen muskelentspannenden Eigenschaften.
Dicyclomin: Ein Anticholinergikum zur Behandlung des Reizdarmsyndroms.
Einzigartigkeit: Mebeverin-Säure ist einzigartig in ihrer spezifischen Wirkung auf die glatte Muskulatur des Magen-Darm-Trakts ohne systemische anticholinerge Nebenwirkungen. Dies macht es besonders geeignet für Patienten mit Erkrankungen wie Prostatahyperplasie und Glaukom, bei denen anticholinerge Wirkungen unerwünscht sind .
Wirkmechanismus
Mebeverine acid exerts its effects by acting directly on the smooth muscle of the gastrointestinal tract. It is believed to work through multiple mechanisms, including:
Ion Channel Modulation: Decreasing ion channel permeabilities.
Noradrenaline Reuptake Blockade: Inhibiting the reuptake of noradrenaline.
Local Anesthetic Effect: Providing a local anesthetic effect on the smooth muscle.
Muscarinic Receptor Interaction: Weakly interacting with muscarinic receptors.
Vergleich Mit ähnlichen Verbindungen
Papaverine: Another antispasmodic drug used to treat smooth muscle spasms.
Verapamil: A calcium channel blocker with similar muscle-relaxing properties.
Dicyclomine: An anticholinergic used to treat IBS.
Uniqueness: Mebeverine acid is unique in its specific action on the smooth muscle of the gastrointestinal tract without systemic anticholinergic side effects. This makes it particularly suitable for patients with conditions like prostatic hypertrophy and glaucoma, where anticholinergic effects are undesirable .
Eigenschaften
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608658 | |
| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475203-77-1 | |
| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)


![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)









